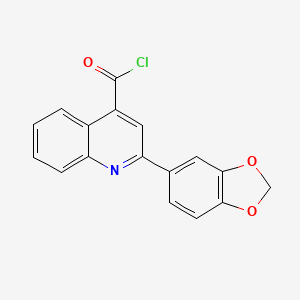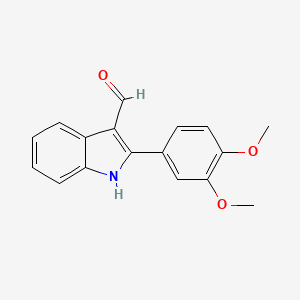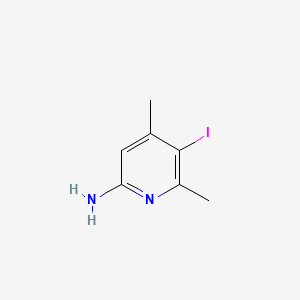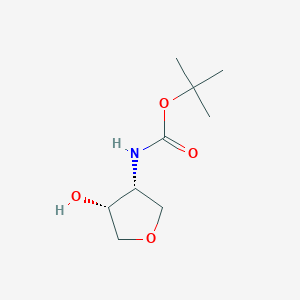
2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride
Overview
Description
“2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C17H10ClNO3 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 311.72 . Other physical and chemical properties were not available in the search results.Scientific Research Applications
Anticancer Agent Development
This compound has been utilized in the design and synthesis of molecules with potential anticancer properties. Researchers have created a series of indoles bearing the 1-benzo[1,3]dioxol-5-yl moiety, which have shown activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may serve as templates for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
COX Inhibition for Anti-inflammatory Drugs
Benzodioxole derivatives, which include the 1,3-benzodioxol moiety, have been investigated as COX inhibitors and cytotoxic agents . These compounds are part of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes, COX1 and COX2, and are used for treating diseases like arthritis and rheumatism.
Neurotransmitter Reuptake Inhibition
In vitro studies have shown that related compounds, such as eutylone, which contain the benzodioxol group, bind to dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of these monoamine neurotransmitters . This suggests potential applications in the study of monoaminergic systems and related disorders.
Crystallography and Structural Analysis
The benzodioxol moiety is often present in compounds used for crystallographic studies to determine the structure of biological molecules. These studies can provide insights into the molecular interactions and stability of various substances .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-17(20)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHYWUOYLFJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
